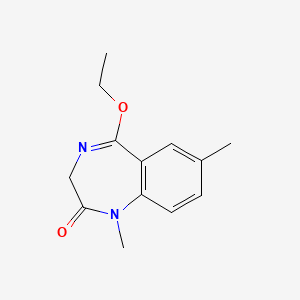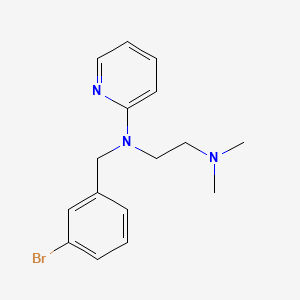
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by chlorination. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly methodologies. These methods can include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to ensure high yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1H-pyrazole: Shares a similar core structure but lacks the methyl and carbonyl chloride groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents on the pyrazole ring, leading to different chemical properties.
Uniqueness
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Propiedades
Número CAS |
89662-68-0 |
|---|---|
Fórmula molecular |
C5H7ClN2O |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
3-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-4-2-3-7-8(4)5(6)9/h3-4H,2H2,1H3 |
Clave InChI |
IPMNBODEVSOIPB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=NN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


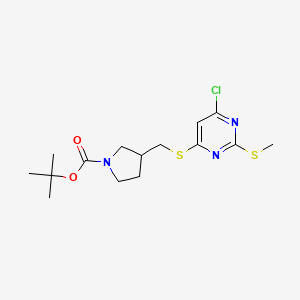
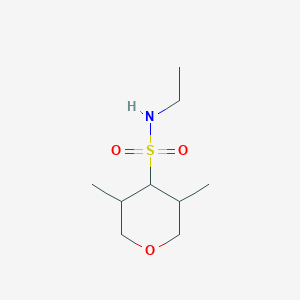
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
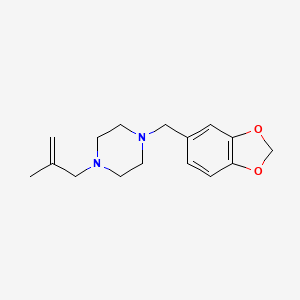

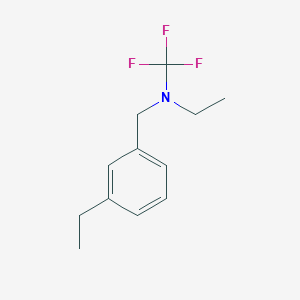
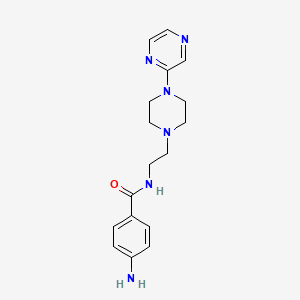
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)

![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)

